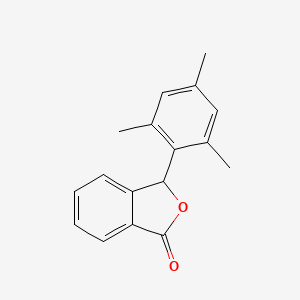![molecular formula C18H15NOS B12878858 6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol CAS No. 85725-93-5](/img/structure/B12878858.png)
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol is a heterocyclic compound that features a unique fused ring system. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol typically involves the construction of the fused ring system through a series of cyclization reactions. One common approach is the condensation of a phenyl-substituted pyrrole with a benzothiazepine precursor under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or toluene, with a catalyst like trifluoroacetic acid to facilitate the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for larger scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the heterocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-one: A closely related compound with a ketone group instead of a hydroxyl group.
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-thiol: Contains a thiol group, which may impart different chemical and biological properties.
Uniqueness
6-Phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol is unique due to its specific fused ring system and the presence of a hydroxyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity.
Propriétés
Numéro CAS |
85725-93-5 |
|---|---|
Formule moléculaire |
C18H15NOS |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
6-phenyl-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol |
InChI |
InChI=1S/C18H15NOS/c20-17-15-10-6-12-19(15)14-9-4-5-11-16(14)21-18(17)13-7-2-1-3-8-13/h1-12,17-18,20H |
Clé InChI |
GTFDCJZEPWQLGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(C3=CC=CN3C4=CC=CC=C4S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


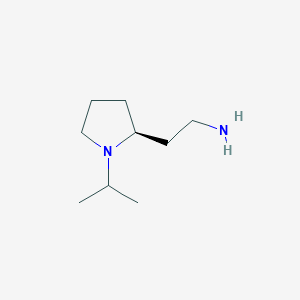
![2-Iodobenzo[d]oxazole-4-carbonitrile](/img/structure/B12878778.png)
![2,6-Dimethoxy-N-[3-(propan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12878793.png)
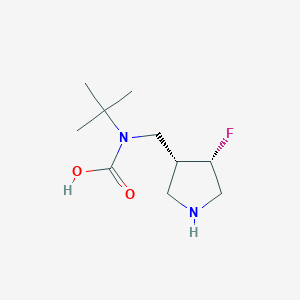

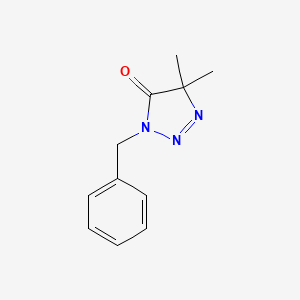
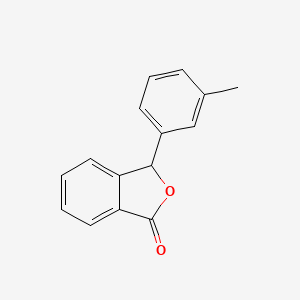

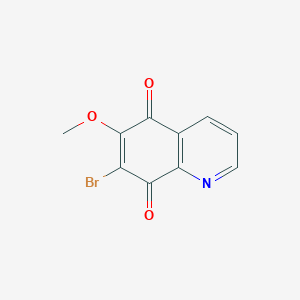
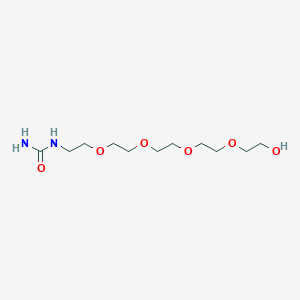

![2-Bromodibenzo[b,d]furan-4-carbonitrile](/img/structure/B12878850.png)
![5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B12878863.png)
